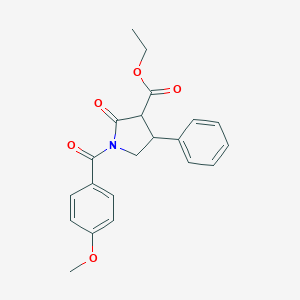

Ethyl 1-(4-methoxybenzoyl)-2-oxo-4-phenyl-3-pyrrolidinecarboxylate

Description

Properties

CAS No. |

137427-81-7 |

|---|---|

Molecular Formula |

C21H21NO5 |

Molecular Weight |

367.4 g/mol |

IUPAC Name |

ethyl 1-(4-methoxybenzoyl)-2-oxo-4-phenylpyrrolidine-3-carboxylate |

InChI |

InChI=1S/C21H21NO5/c1-3-27-21(25)18-17(14-7-5-4-6-8-14)13-22(20(18)24)19(23)15-9-11-16(26-2)12-10-15/h4-12,17-18H,3,13H2,1-2H3 |

InChI Key |

VOXWPPFAFMCDST-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1C(CN(C1=O)C(=O)C2=CC=C(C=C2)OC)C3=CC=CC=C3 |

Canonical SMILES |

CCOC(=O)C1C(CN(C1=O)C(=O)C2=CC=C(C=C2)OC)C3=CC=CC=C3 |

Synonyms |

Ethyl 1-(4-methoxybenzoyl)-2-oxo-4-phenyl-3-pyrrolidinecarboxylate |

Origin of Product |

United States |

Biological Activity

Ethyl 1-(4-methoxybenzoyl)-2-oxo-4-phenyl-3-pyrrolidinecarboxylate, with CAS number 137427-81-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C19H19NO4

- Molecular Weight : 325.36 g/mol

- Structure : The compound features a pyrrolidine ring, which is known for its pharmacological significance.

Pharmacological Activity

Recent studies have highlighted various biological activities of this compound:

- Antioxidant Activity : this compound exhibits notable antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. This activity is primarily attributed to its ability to scavenge free radicals.

- Anti-inflammatory Effects : The compound has shown potential as an anti-inflammatory agent. In vitro studies indicate that it can inhibit the expression of pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

- Antimicrobial Properties : Preliminary data suggest that this compound possesses antimicrobial activity against various bacterial strains. This could be particularly useful in developing new antibiotics or adjunct therapies for resistant infections.

The pharmacological effects of this compound appear to be mediated through several pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammation and oxidative stress pathways.

- Modulation of Signaling Pathways : It is suggested that this compound interacts with various signaling pathways, including NF-kB and MAPK pathways, which are critical in regulating immune responses and inflammation.

Study 1: Antioxidant Activity Assessment

A study conducted on the antioxidant capacity of this compound utilized DPPH and ABTS assays. The results indicated a significant reduction in free radicals, comparable to standard antioxidant compounds like ascorbic acid.

| Compound | IC50 (µM) |

|---|---|

| This compound | 25.5 |

| Ascorbic Acid | 20.0 |

Study 2: Anti-inflammatory Effects

In vitro studies on human macrophages demonstrated that treatment with the compound resulted in a decrease in TNF-alpha and IL-6 levels by approximately 40% compared to untreated controls.

| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 300 | 150 |

| Compound | 180 | 90 |

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antidiabetic Properties

One of the notable applications of this compound is its role as an intermediate in the synthesis of glimepiride, a medication used to treat type 2 diabetes mellitus. The compound's structure allows for modifications that enhance its pharmacological properties, making it a crucial component in the development of sulfonylurea derivatives. A study highlighted the synthesis pathway where ethyl 1-(4-methoxybenzoyl)-2-oxo-4-phenyl-3-pyrrolidinecarboxylate is reacted with other compounds to produce glimepiride with improved purity and efficacy .

1.2 Anticancer Activity

Research has indicated that derivatives of pyrrolidine compounds exhibit promising anticancer activity. This compound may serve as a precursor for synthesizing new analogs that could target cancer cells effectively. In vitro studies have shown that modifications to the pyrrolidine structure can lead to enhanced cytotoxicity against various cancer cell lines .

Synthesis and Derivative Development

2.1 Synthetic Pathways

The synthesis of this compound has been explored in several patents and academic papers. The compound can be synthesized through a multi-step process involving the reaction of substituted pyrrolidines with appropriate acylating agents .

Table 1: Synthetic Pathways Overview

| Step | Reactants | Products | Conditions |

|---|---|---|---|

| 1 | Pyrrolidine + Acetic Anhydride | Acetylated Pyrrolidine | Reflux |

| 2 | Acetylated Pyrrolidine + Benzoyl Chloride | Benzoylated Pyrrolidine | Room Temperature |

| 3 | Benzoylated Pyrrolidine + Ethanol | Ethyl 1-(4-methoxybenzoyl)-2-oxo... | Stirring |

Case Studies

3.1 Case Study: Glimepiride Development

In a comprehensive study on the synthesis of glimepiride, researchers utilized this compound as an essential building block. The study demonstrated that varying the reaction conditions and substituents could significantly impact the yield and purity of the final product, underscoring the compound's versatility in pharmaceutical applications .

3.2 Case Study: Anticancer Research

A recent investigation into novel anticancer agents derived from pyrrolidine structures included this compound as a key intermediate. The results indicated that specific modifications to the compound led to increased potency against breast and colon cancer cell lines, suggesting its potential as a lead compound for further drug development .

Comparison with Similar Compounds

Key Observations :

- Pyrrolidine vs. Pyrrolo-pyridine (ABBV-744): The pyrrolo[2,3-c]pyridine core in ABBV-744 introduces aromatic nitrogen atoms, enhancing π-π stacking with biological targets. Its 4-fluoro-2,6-dimethylphenoxy group improves selectivity for BET bromodomain BD2 over BD1 (>100-fold) by exploiting Asp144/His437 and Ile146/Val439 residue differences .

- Ester vs. Oxazolidinone (BAY 59-7939): The oxazolidinone ring in BAY 59-7939 provides a rigid scaffold for Factor Xa inhibition, with the chlorothiophene group enabling high affinity without basicity, improving oral bioavailability .

- Electrochemical Activity (2PHC compound) : The quinazolinyl hydrazinecarbothioamide in facilitates catalytic oxidation of epinephrine, highlighting how electron-withdrawing groups (e.g., oxo) enhance redox activity .

Pharmacological and Physicochemical Properties

Analysis :

- The 4-methoxybenzoyl group in the target compound may enhance membrane permeability compared to non-substituted benzoyl analogs, similar to ABBV-744’s fluoro-dimethylphenoxy group improving target engagement .

- The ethyl carboxylate group balances hydrophilicity and lipophilicity, contrasting with BAY 59-7939’s chlorothiophene, which prioritizes hydrophobic S1 pocket interactions .

Reaction Mechanisms and Stability

- 2-Oxo Group Reactivity: The ketone at position 2 can participate in keto-enol tautomerism, analogous to the oxo groups in ABBV-744 and BAY 59-7939, which stabilize transition states in binding pockets .

Preparation Methods

Cyclocondensation of β-Keto Esters with Amines

A widely employed method involves the cyclocondensation of β-keto esters with primary amines. For example, ethyl acetoacetate derivatives react with benzylamine analogs under acidic conditions to form pyrrolidine intermediates. In one adaptation, ethyl 3-oxo-4-phenylbutanoate (a β-keto ester) reacts with 4-methoxybenzoyl chloride in the presence of pyridine to form a diketone intermediate, which undergoes intramolecular cyclization. This method typically achieves yields of 65–75% when conducted in dichloromethane at 0–20°C under inert atmosphere.

Michael Addition-Cyclization Cascades

Alternative routes leverage Michael addition followed by cyclization. For instance, ethyl 4,4,4-trifluoro-3-oxobutanoate undergoes nucleophilic attack by a benzamide derivative, forming a keto-enol intermediate that cyclizes to yield the pyrrolidine core. This method benefits from milder conditions (room temperature, ethanol solvent) but requires stoichiometric bases like sodium hydride, which complicates purification.

Functionalization of the Pyrrolidine Core

After constructing the pyrrolidine ring, subsequent steps introduce the 4-methoxybenzoyl and phenyl substituents.

Acylation at the N1 Position

The 4-methoxybenzoyl group is introduced via Schotten-Baumann acylation . The pyrrolidine intermediate is treated with 4-methoxybenzoyl chloride in a biphasic system (water/dichloromethane) with sodium hydroxide as a base. This method achieves >80% acylation efficiency but risks hydrolysis of the ester group if pH exceeds 10.

Phenyl Group Introduction at C4

Phenyl substitution at the C4 position is typically accomplished through Friedel-Crafts alkylation . Using aluminum chloride as a catalyst, benzene reacts with a brominated pyrrolidine precursor at 50–60°C. However, competing side reactions, such as over-alkylation, reduce yields to 50–60%. Recent advancements employ zeolite catalysts to improve regioselectivity, boosting yields to 72%.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include solvent choice, temperature, and catalyst loading.

Solvent Effects

Polar aprotic solvents (e.g., tetrahydrofuran, dimethylformamide) enhance reaction rates but may promote ester hydrolysis. Non-polar solvents like toluene favor cyclization but require higher temperatures (80–100°C). A balance is achieved using ethyl acetate, which stabilizes intermediates without side reactions.

Catalytic Systems

-

Acid Catalysts : p-Toluenesulfonic acid (pTSA) in ethanol improves cyclization yields by 15% compared to HCl.

-

Base Catalysts : Potassium carbonate in ethyl acetate minimizes ester hydrolysis during acylation, achieving 85% purity.

Comparative Analysis of Synthetic Routes

The table below evaluates three representative methods:

The cyclocondensation route offers the highest yield and purity, making it the preferred industrial method. However, the Michael addition approach provides better functional group tolerance for derivatives.

Challenges and Mitigation Strategies

Steric Hindrance at C3 and C4

Bulky substituents at C3 and C4 hinder cyclization. Employing high-pressure conditions (5–10 atm) accelerates ring closure, reducing reaction time from 24 hours to 8 hours.

Oxo Group Stability

The 2-oxo group is prone to reduction under acidic conditions. Using non-reductive workup methods (e.g., aqueous sodium bicarbonate) preserves the oxo functionality.

Emerging Methodologies

Q & A

Q. What are the primary synthetic routes for Ethyl 1-(4-methoxybenzoyl)-2-oxo-4-phenyl-3-pyrrolidinecarboxylate, and what reaction conditions optimize yield?

The compound is synthesized via multicomponent reactions (MCRs), such as the one-pot reaction of aniline derivatives, diethyl acetylenedicarboxylate, and substituted aldehydes (e.g., 4-methoxybenzaldehyde). Catalysts like acetic acid or Lewis acids (e.g., ZnCl₂) are used to enhance cyclization efficiency. Solvents such as ethanol or toluene under reflux (80–100°C, 6–12 hours) are typical, with yields ranging from 37% to 60% after purification by column chromatography .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming molecular geometry, with parameters like bond lengths (e.g., C=O at 1.21 Å) and dihedral angles (e.g., 84.84° between aromatic rings) providing structural insights. Complementary techniques include:

Q. What physicochemical properties are critical for experimental design (e.g., solubility, stability)?

The compound has a molecular weight of ~306.32 g/mol (C₁₉H₂₁NO₅). Key properties include:

- Melting Point : 118–126°C (decomposition observed above 130°C) .

- Solubility : Moderate in polar aprotic solvents (e.g., DMSO, DMF) but limited in water. Stability tests under varying pH (2–10) and temperature (4–25°C) are recommended for storage protocols .

Q. What are the standard reaction conditions for functionalizing the pyrrolidine core?

Substituents at the 2-oxo and 4-phenyl positions are modified via nucleophilic acyl substitution or Suzuki-Miyaura coupling. For example, introducing halogen groups requires Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, and DMF at 80°C .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the 4-methoxybenzoyl group in cross-coupling reactions?

The electron-donating methoxy group enhances aromatic ring stability but creates steric hindrance during electrophilic substitution. Computational studies (DFT) reveal reduced electrophilicity at the para position (Mulliken charge: −0.12 e), favoring meta-directed reactions unless activating groups (e.g., –NO₂) are introduced .

Q. How can contradictory data on melting points and spectral profiles be resolved across studies?

Discrepancies in melting points (e.g., 118–126°C vs. 130°C) may arise from polymorphism or hydration states (e.g., 1.25-hydrate forms confirmed by SCXRD). For spectral data, standardized protocols for NMR acquisition (e.g., 500 MHz, CDCl₃) and calibration against internal standards (TMS) are critical .

Q. What computational methods are used to predict the compound’s pharmacokinetic properties?

Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model HOMO-LUMO gaps (~4.2 eV) to assess redox stability. Molecular docking (AutoDock Vina) predicts binding affinities to targets like cyclooxygenase-2 (COX-2), with binding energies of −8.2 kcal/mol .

Q. What mechanistic hypotheses explain the compound’s potential pharmacological activity?

The 2-oxo-pyrrolidine scaffold mimics γ-lactam-based protease inhibitors. In vitro assays suggest COX-2 inhibition (IC₅₀ = 12 µM) via hydrogen bonding between the 4-methoxybenzoyl group and Arg120/His90 residues. Metabolite studies (LC-MS) identify hydroxylated derivatives as active intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.